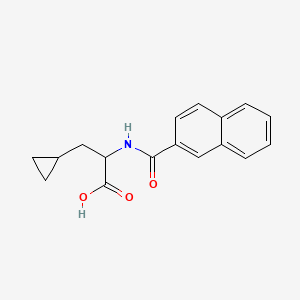![molecular formula C16H16N2O4 B6665099 3-Cyclopropyl-2-[(5-phenyl-1,2-oxazole-3-carbonyl)amino]propanoic acid](/img/structure/B6665099.png)
3-Cyclopropyl-2-[(5-phenyl-1,2-oxazole-3-carbonyl)amino]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopropyl-2-[(5-phenyl-1,2-oxazole-3-carbonyl)amino]propanoic acid is a complex organic compound that features a cyclopropyl group, an oxazole ring, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-2-[(5-phenyl-1,2-oxazole-3-carbonyl)amino]propanoic acid typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxazole ring, the introduction of the cyclopropyl group, and the coupling of these fragments to form the final product. Common reagents used in these reactions include cyclopropyl bromide, phenyl isocyanate, and various catalysts to facilitate the formation of the oxazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions would be carefully controlled to minimize by-products and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-2-[(5-phenyl-1,2-oxazole-3-carbonyl)amino]propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions would vary depending on the desired transformation, but typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.
Scientific Research Applications
3-Cyclopropyl-2-[(5-phenyl-1,2-oxazole-3-carbonyl)amino]propanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-2-[(5-phenyl-1,2-oxazole-3-carbonyl)amino]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved would depend on the specific application and the target being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-Cyclopropyl-2-[(5-phenyl-1,2-oxazole-3-carbonyl)amino]butanoic acid
- 3-Cyclopropyl-2-[(5-phenyl-1,2-oxazole-3-carbonyl)amino]pentanoic acid
Uniqueness
3-Cyclopropyl-2-[(5-phenyl-1,2-oxazole-3-carbonyl)amino]propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclopropyl group provides rigidity, while the oxazole ring and phenyl group contribute to its reactivity and potential biological activity.
Properties
IUPAC Name |
3-cyclopropyl-2-[(5-phenyl-1,2-oxazole-3-carbonyl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c19-15(17-13(16(20)21)8-10-6-7-10)12-9-14(22-18-12)11-4-2-1-3-5-11/h1-5,9-10,13H,6-8H2,(H,17,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTRLEGDBODVWHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(C(=O)O)NC(=O)C2=NOC(=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[2-[[3-Acetamido-3-(4-methylphenyl)propanoyl]amino]ethyl]benzoic acid](/img/structure/B6665028.png)
![3-[2-[3-(4-Chlorothiophen-2-yl)propanoylamino]ethyl]benzoic acid](/img/structure/B6665029.png)
![3-[2-[(3-Acetamido-3-phenylpropanoyl)amino]ethyl]benzoic acid](/img/structure/B6665044.png)
![2-[[2-(3-Cyclopentylpropanoylamino)acetyl]amino]-3-cyclopropylpropanoic acid](/img/structure/B6665050.png)
![8-[(5-Phenyl-1,2-oxazole-3-carbonyl)amino]octanoic acid](/img/structure/B6665056.png)
![3-[2-[[2-(3-Ethyl-2-oxobenzimidazol-1-yl)acetyl]amino]ethyl]benzoic acid](/img/structure/B6665057.png)
![3-Cyclopropyl-2-[2-(5-phenyltetrazol-2-yl)propanoylamino]propanoic acid](/img/structure/B6665060.png)
![3-Cyclopropyl-2-[3-[(4-fluorophenyl)sulfonylamino]propanoylamino]propanoic acid](/img/structure/B6665064.png)
![3-Cyclopropyl-2-[(1-methyl-3-propan-2-ylthieno[2,3-c]pyrazole-5-carbonyl)amino]propanoic acid](/img/structure/B6665070.png)
![3-Cyclopropyl-2-[(2-methylquinoline-4-carbonyl)amino]propanoic acid](/img/structure/B6665076.png)
![2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]-3-cyclopropylpropanoic acid](/img/structure/B6665080.png)

![3-[1-(2-Methyl-1,3-dioxoisoindole-5-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B6665101.png)
![3-[1-[3-(Methylsulfinylmethyl)benzoyl]piperidin-3-yl]propanoic acid](/img/structure/B6665106.png)
